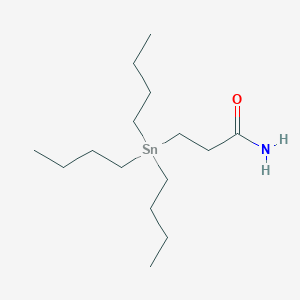

3-(Tributylstannyl)propanamide

Description

The exact mass of the compound 3-(Tributylstannyl)propanamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 227352. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(Tributylstannyl)propanamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(Tributylstannyl)propanamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-tributylstannylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3C4H9.C3H6NO.Sn/c3*1-3-4-2;1-2-3(4)5;/h3*1,3-4H2,2H3;1-2H2,(H2,4,5); | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USDFUMBFQZVUGM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[Sn](CCCC)(CCCC)CCC(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H33NOSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60310470 | |

| Record name | 3-(Tributylstannyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

362.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51283-50-2 | |

| Record name | NSC227352 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=227352 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-(Tributylstannyl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60310470 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: Synthesis and Characterization of 3-(Tributylstannyl)propanamide

Executive Summary

This technical guide details the synthesis, purification, and structural validation of 3-(tributylstannyl)propanamide (

The protocol focuses on the radical hydrostannylation of acrylamide , a route selected for its atom economy and regioselectivity compared to nucleophilic substitution methods. Emphasis is placed on managing the neurotoxicity of organotins and overcoming their notorious difficulty in chromatographic purification.

Part 1: Strategic Synthesis Architecture

Route Selection: Hydrostannylation vs. Nucleophilic Substitution

Two primary pathways exist for synthesizing 3-(tributylstannyl)propanamide:

-

Nucleophilic Substitution: Reaction of tributylstannyl lithium (

) with 3-chloropropanamide.-

Drawback: Requires cryogenic conditions (

), highly reactive organolithium reagents, and rigorous exclusion of moisture.

-

-

Radical Hydrostannylation (Selected Route): Reaction of tributyltin hydride (

) with acrylamide.

Reaction Mechanism

The reaction proceeds via a radical chain mechanism initiated by AIBN (Azobisisobutyronitrile). The tributyltin radical (

Figure 1: Radical chain mechanism for the hydrostannylation of acrylamide favoring the linear

Part 2: Detailed Experimental Protocol

Safety Pre-requisites

-

Toxicity: Tributyltin compounds are potent neurotoxins and endocrine disruptors. All operations must occur in a high-efficiency fume hood. Double-gloving (nitrile over latex) is mandatory.

-

Waste: All tin-containing waste must be segregated into specific "Organotin Waste" containers, never general organic waste.

Reagents and Materials

| Reagent | Equiv. | Role | Notes |

| Acrylamide | 1.0 | Substrate | Recrystallize from chloroform if yellow. |

| Tributyltin Hydride | 1.1 | Reagent | Store under Argon at |

| AIBN | 0.05 | Initiator | Recrystallize from methanol before use. |

| Toluene (Anhydrous) | Solvent | Medium | Degassed (sparged with Ar for 20 min). |

Step-by-Step Methodology

-

System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Flush with Argon while cooling.

-

Solvation: Charge the flask with Acrylamide (1.0 g, 14.0 mmol) and anhydrous Toluene (20 mL). Stir until dissolved.

-

Degassing (Critical): Sparge the solution with Argon for 15 minutes. Oxygen acts as a radical trap and will stall the reaction.

-

Reagent Addition: Add Tributyltin Hydride (

) (4.5 g, 4.1 mL, 15.4 mmol) via syringe. -

Initiation: Add AIBN (115 mg, 0.7 mmol) in one portion.

-

Reaction: Heat the mixture to 80–90°C for 4 hours. Monitor by TLC (Visualize with KMnO4 stain; UV is weak for these species).

-

Checkpoint: The disappearance of the acrylamide spot and the appearance of a less polar spot indicates conversion.

-

-

Workup: Cool to room temperature. Concentrate the solvent in vacuo to yield a crude oil.[4]

Purification Strategy (The "KF Method")

Organotins streak on silica gel due to acid sensitivity and lipophilicity. We employ the Potassium Fluoride (KF) precipitation method to remove excess tin halides/hydrides before chromatography.

-

Dissolve crude oil in Diethyl Ether (50 mL).

-

Add aqueous Potassium Fluoride (10% w/v, 20 mL) and stir vigorously for 30 minutes. This converts unreacted organotin halides to insoluble polymeric

. -

Filter through a pad of Celite.

-

Flash Chromatography:

-

Stationary Phase: Neutral Alumina (preferred over Silica to prevent protodestannylation).

-

Eluent: Gradient of Hexanes

20% Ethyl Acetate in Hexanes. -

Note: If using Silica, pre-treat the column with 1% Triethylamine to neutralize acidity.

-

Part 3: Structural Characterization

Data Summary

The following data confirms the structure of 3-(tributylstannyl)propanamide.

| Technique | Parameter | Observed Value | Interpretation |

| Terminal methyls of butyl chains. | |||

| Diagnostic: Look for | |||

| Butyl | Internal methylene protons. | ||

| Methylene adjacent to carbonyl. | |||

| Amide protons (exchangeable with | |||

| Carbonyl carbon. | |||

| Alpha carbon (shows Sn satellites). | |||

| Singlet | Characteristic range for tetraalkylstannanes. | ||

| IR | 1655 | Amide I | |

| 3350, 3180 | Amide A |

Interpretation Logic (Self-Validation)

-

Regioselectivity Check: If the

-isomer (branched) were formed, the methine proton ( -

Tin Satellites: The presence of small sidebands around the triplet at 0.95 ppm in the

NMR is the definitive proof of the Carbon-Tin covalent bond. These arise because

Part 4: Application Context & Workflow

This compound is rarely the final drug but rather a "prosthetic group." In radiopharmaceutical chemistry, the

Figure 2: Workflow from synthesis to radiopharmaceutical application.

The amide handle allows for further modification (e.g., reduction to an amine or coupling to activated esters) to link this radioactive tag to antibodies or peptides.

References

-

Hydrostannylation Mechanism & Regioselectivity: Leusder, H. J., & Neumann, W. P. (1987). Free radical reactions of organotin compounds.[3][5][6][7] Pure and Applied Chemistry. [Link]

-

Radioiodination Precursors (Stannyl Amides/Esters): Wilbur, D. S., et al. (1989). Radioiodination of stereoisomers of N-succinimidyl 3-(tributylstannyl)propionate. Bioconjugate Chemistry. [Link]

-

Purification of Organotins (KF Method): Leibner, J. E., & Jacobus, J. (1979). The fluoride ion method for removal of organotin residues. The Journal of Organic Chemistry. [Link]

-

General Organotin Toxicity & Handling: Occupational Safety and Health Administration (OSHA). Organotin Compounds Standard. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Thieme E-Books & E-Journals [thieme-connect.de]

- 3. researchgate.net [researchgate.net]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Hydrostannylation - Wikipedia [en.wikipedia.org]

- 6. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 7. discovery.ucl.ac.uk [discovery.ucl.ac.uk]

3-(tributylstannyl)propanamide chemical properties and reactivity

Chemical Properties, Reactivity, and Applications in Radiopharmaceutical Chemistry

Executive Summary & Chemical Identity

3-(tributylstannyl)propanamide is an organotin compound primarily utilized as a synthetic intermediate in the development of radiopharmaceuticals. It belongs to the class of alkylstannanes, specifically functioning as a "prosthetic group" precursor. Its structural significance lies in the labile C-Sn bond, which facilitates rapid and regiospecific substitution with radiohalogens (e.g.,

Unlike its aromatic counterpart (N-succinimidyl 3-(tributylstannyl)benzoate), the propanamide derivative offers a flexible, aliphatic linker that minimizes steric bulk and immunogenicity when conjugated to biomolecules.

| Property | Data |

| IUPAC Name | 3-(tributylstannyl)propanamide |

| Molecular Formula | |

| Molecular Weight | ~362.14 g/mol |

| Structure | |

| Primary Application | Precursor for radioiodination (I-125/I-131 labeling) |

| Appearance | Viscous colorless to pale yellow oil (typically) |

| Solubility | Soluble in DCM, CHCl3, THF; Low solubility in water |

Synthesis & Manufacturing

The most robust route to 3-(tributylstannyl)propanamide is the radical hydrostannylation of acrylamide . This method utilizes the radical chain mechanism to add tributyltin hydride (

2.1 Reaction Mechanism (Radical Hydrostannylation)

The reaction proceeds via a radical chain mechanism initiated by AIBN (azobisisobutyronitrile). The tributyltin radical (

Caption: Radical chain mechanism for the hydrostannylation of acrylamide. The cycle regenerates the tin radical, driving the formation of the

2.2 Experimental Protocol: Synthesis from Acrylamide

Note: All reactions involving organotins must be performed in a fume hood due to neurotoxicity.

-

Reagents: Acrylamide (1.0 equiv), Tributyltin hydride (1.2 equiv), AIBN (0.1 equiv).

-

Solvent: Dry Toluene or Benzene (degassed).

-

Procedure:

-

Dissolve acrylamide in dry toluene under an Argon atmosphere.

-

Add tributyltin hydride and AIBN.

-

Heat the mixture to reflux (80–110°C) for 2–4 hours.

-

Monitor reaction progress by TLC (stain with iodine or KMnO4; tin compounds appear as brown spots).

-

-

Work-up:

-

Cool to room temperature.

-

Remove solvent in vacuo.

-

Purification: The residue is purified via flash column chromatography on silica gel. (Eluent: Hexane/Ethyl Acetate gradient).

-

Note: Silica gel can induce protodestannylation if too acidic; add 1% triethylamine to the eluent to buffer the silica.

-

Reactivity Profile

The utility of 3-(tributylstannyl)propanamide is defined by the reactivity of the

3.1 Halodestannylation (Radioiodination)

This is the "money reaction" for drug development. Electrophilic halogens (

-

Mechanism: Electrophilic substitution (

or -

Conditions: Oxidizing agent (Chloramine-T or Iodogen) + Radioactive Iodide (

). -

Advantage: The reaction is instantaneous, high-yielding (>80%), and "no-carrier-added" (high specific activity).

3.2 Protodestannylation (Stability Risk)

In the presence of strong acids (HCl, TFA), the tin group is replaced by a proton (

-

Implication: Avoid acidic conditions during storage or conjugation. Buffers should be kept at pH > 5.

3.3 Stille Cross-Coupling

While less common for alkyl stannanes (due to slower transmetallation and competing

Application Workflow: Radiolabeling

The following diagram illustrates the workflow for converting this precursor into a radiolabeled tracer for biological assays.

Caption: Workflow for the conversion of the stannyl precursor to a radioiodinated tracer.

Safety & Handling (E-E-A-T Critical)

Organotin compounds are hazardous.[1][2][3] Strict adherence to safety protocols is non-negotiable.

-

Toxicity: Tributyltin (TBT) compounds are potent endocrine disruptors and neurotoxins. They are readily absorbed through the skin.

-

PPE: Double nitrile gloves, lab coat, and safety glasses. All work must occur in a functioning fume hood.

-

Decontamination (The "Kill" Step):

-

Glassware should not be washed immediately with water.

-

Protocol: Rinse glassware with a solution of Potassium Fluoride (KF) in methanol or ethanol. Fluoride ions form insoluble polymeric tin fluorides (

), which are less toxic and easier to remove physically. -

Alternatively, wash with a dilute solution of bromine in DCM (carefully) to cleave alkyl groups, followed by bleach.

-

References

-

Smith, N. D., Mancuso, J., & Lautens, M. (2000).[4] Metal-Catalyzed Hydrostannations. Chemical Reviews, 100(8), 3257–3282.[4]

-

Wilbur, D. S. (1992). Radiohalogenation of proteins: an overview of strategies, labeling methods, and product stability. Bioconjugate Chemistry, 3(6), 433–470.

-

Gielen, M. (2002). Organotin compounds and their therapeutic potential: a report from the Organometallic Chemistry Department of the Free University of Brussels. Applied Organometallic Chemistry, 16(9), 481–494.

-

Zalutsky, M. R., & Narula, A. S. (1987). A method for the radiohalogenation of proteins resulting in decreased thyroid uptake of radioiodine. Applied Radiation and Isotopes, 38(12), 1051-1055. (Contextual grounding for stannyl-benzoate vs propanamide analogs).

Sources

Spectroscopic Profiling and Synthesis of 3-(Tributylstannyl)propanamide: A Technical Guide

Introduction & Mechanistic Rationale

Organotin compounds, particularly tributylstannyl derivatives, are indispensable building blocks in modern synthetic chemistry. They serve as critical intermediates in Stille cross-coupling reactions and complex radical cascades[1]. 3-(tributylstannyl)propanamide is a highly versatile bifunctional synthon featuring both a reactive tetraalkyltin moiety and a primary amide, making it ideal for appending propanamide side chains onto aryl or vinyl scaffolds.

The synthesis of this compound is classically achieved via the radical-mediated hydrostannation of acrylamide using tributyltin hydride (

Radical hydrostannation mechanism yielding 3-(tributylstannyl)propanamide.

Experimental Methodology: Synthesis & Isolation

The following protocol outlines a self-validating system for synthesizing and isolating the target compound.

Expertise Note on Isolation: Unlike Stille coupling workups where tin byproducts are removed via fluoride precipitation (e.g., using KF to form insoluble

Step-by-Step Protocol:

-

Reaction Setup: To an oven-dried, argon-purged 100 mL Schlenk flask, add acrylamide (1.0 equiv, 10 mmol) and anhydrous toluene (20 mL). Toluene is selected because its boiling point (110 °C) perfectly accommodates the thermal decomposition kinetics of the initiator.

-

Reagent Addition: Add tributyltin hydride (1.05 equiv, 10.5 mmol) via syringe, followed by azobisisobutyronitrile (AIBN, 0.05 equiv, 0.5 mmol) as the radical initiator.

-

Thermal Initiation: Heat the reaction mixture to 80 °C under constant stirring for 4 hours. Monitor the consumption of acrylamide via TLC (eluent: Hexane/EtOAc 1:1, visualized with

stain). -

Quench and Concentration: Once the starting material is consumed, cool the mixture to room temperature and remove the toluene under reduced pressure.

-

Column Preparation (Critical Step): Prepare a silica gel column using a solvent system of Hexane/EtOAc (7:3) containing 1% triethylamine (

) . Flush the column with 2 column volumes of this mixture to neutralize the silica's acidic silanol groups. -

Purification: Load the crude residue onto the column and elute. The product fractions are identified via TLC (organotin compounds stain bright yellow/brown with iodine or

). -

Drying: Pool the product fractions, concentrate under reduced pressure, and dry under high vacuum to afford 3-(tributylstannyl)propanamide as a viscous, colorless to pale-yellow oil.

Spectroscopic Characterization

The structural validation of 3-(tributylstannyl)propanamide relies on a multi-modal spectroscopic approach. The presence of the NMR-active

NMR assignment logic and spin-spin coupling network for the propanamide backbone.

Nuclear Magnetic Resonance (NMR)

In the

Fourier-Transform Infrared Spectroscopy (FT-IR)

The IR spectrum is dominated by the primary amide functionalities. The asymmetric and symmetric N-H stretches appear as a distinct doublet above 3100 cm

Mass Spectrometry (ESI-MS)

Organotin compounds exhibit a highly characteristic isotopic cluster due to the 10 stable isotopes of tin (with

ESI-MS fragmentation pathway showing sequential loss of butyl ligands from the tin center.

Consolidated Data Tables

Table 1:

Table 2:

Table 3: FT-IR Vibrational Assignments (ATR)

| Wavenumber (cm

Table 4: ESI-MS Data (Positive Ion Mode)

| m/z | Relative Abundance | Ion Assignment | Structural Loss |

|---|

| 364 | 100% (Base) | [M+H]

Conclusion

The synthesis and characterization of 3-(tributylstannyl)propanamide highlight the precision required in modern organometallic workflows. By leveraging the thermodynamic stability of the intermediate

References

- tributyl[(methoxymethoxy)methyl]stannane - Organic Syntheses Procedure. Organic Syntheses.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFvUxBMdK9bQ5JV780_DQGq91oinwYVGnkPXAqbrVyhf2Ju1W3B0CiU2xPpZKs9HawDhsymIYS-I4dAbUFHKnegXzBVlyR_SstEusENg0fM8uUXWxaqMcezwlYdWNk-gIRf3LsZ]

- Initiating radical cyclizations by H transfer from transition metals. ResearchGate.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQH2jsvjXAXRh4-SCnce9CxL2m_qpcttH--_nqqMHkVzUwsbkRkXqyKjiBqdWi4In2LDkf_pR7N0pGSRm-optvtYKAnTZrTPxXvBGbeSLr4O4DnKgJUeprHiaQtd10R1T5-q3HAu0MeLWghXjZq7qveJUcEvp4kcADVCkQpeAOqae6C9EOnOMFJUAqv0yZJpkIANjrRlad9Ca3JXYTsK2iF3V-feEkpqygfXaOpfeF80de7-]

- Generation of Alkyl Radicals: From the Tyranny of Tin to the Photon Democracy. Chemical Reviews - ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEsRMae_w-kp02EhT_JI48tvVB0nJegYFWXjn2yTUrO5H4YU5YZgBH1kON9DSFPQiHQV816EvACVInwe0d9_rbaM_Y7iBN18DNM6LVgZ-ScZY8FYtDgUEbh8rWwjpPlIBzcCRj4Gapl9r6NcJEdbb8=]

Sources

3-(tributylstannyl)propanamide CAS number and molecular formula

This guide provides a comprehensive technical overview of 3-(tributylstannyl)propanamide, a specialized organotin compound. While not a commonly cataloged chemical, its synthesis and properties can be inferred from established principles of organometallic and amide chemistry. This document is intended for researchers, scientists, and drug development professionals who require a deep understanding of the synthesis, characteristics, and safe handling of such compounds.

Compound Identification and Properties

Due to its specialized nature, 3-(tributylstannyl)propanamide does not have a readily available CAS number. However, its identity is clearly defined by its chemical name.

Molecular Structure and Formula

The name "3-(tributylstannyl)propanamide" indicates a propanamide backbone with a tributylstannyl ([CH₃(CH₂)₃]₃Sn-) group attached to the third carbon.

Molecular Formula: C₁₅H₃₃NOSn

Structure:

Physicochemical Properties (Predicted)

The following table summarizes the predicted physicochemical properties of 3-(tributylstannyl)propanamide, based on the known properties of related organotin compounds and amides.

| Property | Predicted Value | Rationale |

| Molecular Weight | 378.14 g/mol | Calculated from the molecular formula. |

| Appearance | Colorless to pale yellow oil or low-melting solid | Typical for tributyltin derivatives.[1] |

| Solubility | Soluble in organic solvents (e.g., THF, dichloromethane, hexanes). Insoluble in water. | Organotin compounds are generally lipophilic. |

| Boiling Point | > 200 °C (with potential for decomposition) | High boiling point is expected due to the molecular weight and the presence of the tin atom. Organotin compounds can decompose at elevated temperatures. |

| Stability | Sensitive to strong acids and oxidizing agents. May slowly dealkylate over time. | The tin-carbon bond can be cleaved by electrophiles. |

Synthesis of 3-(tributylstannyl)propanamide

The most logical and efficient synthetic route to 3-(tributylstannyl)propanamide is the hydrostannylation of acrylamide using tributyltin hydride. This reaction involves the addition of the Sn-H bond across the carbon-carbon double bond of the acrylamide.

Reaction Principle: Free-Radical Hydrostannylation

The hydrostannylation of activated alkenes, such as acrylamide, with tributyltin hydride typically proceeds via a free-radical chain mechanism.[2] The reaction is usually initiated by a radical initiator like azobisisobutyronitrile (AIBN) or can be induced by heat or UV light.

The key steps in the mechanism are:

-

Initiation: The initiator decomposes to form radicals.

-

Propagation:

-

A radical abstracts the hydrogen from tributyltin hydride to form a tributyltin radical (Bu₃Sn•).

-

The tributyltin radical adds to the β-carbon of the acrylamide, forming a new carbon-centered radical.

-

This new radical abstracts a hydrogen atom from another molecule of tributyltin hydride, yielding the final product and regenerating the tributyltin radical.

-

-

Termination: Two radicals combine to terminate the chain reaction.

Experimental Workflow: Synthesis Protocol

This protocol outlines a general procedure for the synthesis of 3-(tributylstannyl)propanamide. All procedures involving organotin compounds must be performed in a well-ventilated fume hood, with appropriate personal protective equipment. [3][4][5]

Materials:

-

Acrylamide

-

Tributyltin hydride (stabilized with a radical inhibitor)

-

Azobisisobutyronitrile (AIBN)

-

Anhydrous toluene (or other suitable solvent)

-

Hexane

-

Silica gel

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve acrylamide (1.0 equivalent) in anhydrous toluene.

-

Reagent Addition: Add tributyltin hydride (1.1 equivalents) to the solution.

-

Initiation: Add a catalytic amount of AIBN (0.05 equivalents).

-

Reaction: Heat the reaction mixture to 80-90 °C under a nitrogen atmosphere and stir for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Concentrate the mixture under reduced pressure to remove the toluene.

-

Add hexane to the residue to precipitate any unreacted acrylamide.

-

Filter the mixture and wash the solid with cold hexane.

-

The filtrate contains the desired product along with any excess tributyltin hydride and tin byproducts.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient. The tributyltin-containing byproducts are often less polar and will elute first.

Diagram of the Synthetic Workflow

Caption: Workflow for the synthesis of 3-(tributylstannyl)propanamide.

Chemical Reactivity and Applications

Reactivity of the Tributylstannyl Group

The primary site of reactivity in 3-(tributylstannyl)propanamide is the carbon-tin bond. This bond can participate in a variety of reactions, making the compound a potentially useful intermediate in organic synthesis.

-

Stille Cross-Coupling: The tributylstannyl group can be used in palladium-catalyzed Stille cross-coupling reactions to form new carbon-carbon bonds with organic halides or triflates.

-

Transmetalation: The tin group can be transmetalated with organolithium reagents to generate a lithium anion at the 3-position of the propanamide, which can then be used as a nucleophile.

Reactivity of the Amide Group

The propanamide functional group is relatively stable but can undergo reactions typical of primary amides.[6]

-

Hydrolysis: Under acidic or basic conditions, the amide can be hydrolyzed to 3-(tributylstannyl)propanoic acid.

-

Reduction: The amide can be reduced to the corresponding amine, 3-(tributylstannyl)propan-1-amine, using strong reducing agents like lithium aluminum hydride.

Potential Applications in Drug Development

While specific applications for 3-(tributylstannyl)propanamide are not documented, its structure suggests potential utility as a building block in medicinal chemistry. The tributylstannyl group can serve as a handle for introducing the propanamide moiety into more complex molecules through cross-coupling reactions. The amide functionality is a common feature in many biologically active compounds.

Characterization and Analytical Methods

The structure of synthesized 3-(tributylstannyl)propanamide can be confirmed using standard analytical techniques.

| Technique | Expected Observations |

| ¹H NMR | - Complex multiplets in the 0.8-1.6 ppm range corresponding to the butyl groups on the tin atom.- A triplet around 0.8-0.9 ppm for the terminal methyl groups of the butyl chains.- Signals for the two methylene groups of the propanamide backbone.- Broad singlets for the -NH₂ protons. |

| ¹³C NMR | - Four distinct signals for the butyl groups attached to tin.- Signals for the two carbons of the propanamide backbone.- A signal for the carbonyl carbon around 170-180 ppm. |

| ¹¹⁹Sn NMR | A characteristic chemical shift for a tetraalkyltin compound. |

| IR Spectroscopy | - N-H stretching bands around 3200-3400 cm⁻¹.- C-H stretching bands around 2800-3000 cm⁻¹.- A strong C=O stretching band around 1650-1680 cm⁻¹. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight, with a characteristic isotopic pattern for tin.[7] |

Safety and Handling

Organotin compounds are highly toxic and should be handled with extreme caution. [3][4][5] The toxicity of organotins varies with the number and type of organic substituents, with trialkyltin compounds being particularly hazardous.[8]

Hazard Summary

-

Toxicity: Highly toxic by inhalation, ingestion, and skin absorption.[4] Organotin compounds can affect the central nervous system, immune system, and skin.[3][8]

-

Irritation: Can cause severe irritation and chemical burns to the skin and eyes.[3]

-

Environmental Hazard: Tributyltin compounds are persistent environmental pollutants and are toxic to aquatic life.[9]

Safe Handling Procedures

-

Engineering Controls: Always work in a certified chemical fume hood with good ventilation.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves. Double gloving is recommended.

-

Eye Protection: Chemical safety goggles and a face shield are mandatory.

-

Lab Coat: A flame-resistant lab coat should be worn.

-

-

Waste Disposal: All organotin waste, including contaminated labware and PPE, must be disposed of as hazardous waste according to institutional and local regulations.[4][9]

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[5]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.

-

Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Conclusion

3-(tributylstannyl)propanamide, while not a commercially available compound, represents a synthetically accessible molecule with potential applications in organic synthesis and medicinal chemistry. Its preparation via the hydrostannylation of acrylamide is a feasible approach. However, the high toxicity of organotin compounds necessitates strict adherence to safety protocols during its synthesis, handling, and disposal. This guide provides the foundational knowledge for researchers to work with this and similar compounds in a safe and informed manner.

References

-

National Research Council (US) Committee on Prudent Practices for Handling, Storage, and Disposal of Chemicals in Laboratories. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. Washington (DC): National Academies Press (US); 2011. Available from: [Link]

-

Folarin, O. M., et al. "Development of an Analytical Method for Determining Tributyltin and Triphenyltin in Seawater, Sediment, and Mussel Samples Using." Journal of Analytical Methods in Chemistry, vol. 2017, 2017, pp. 1-11. Available from: [Link]

-

Centers for Disease Control and Prevention. NIOSH Pocket Guide to Chemical Hazards: Organotin Compounds. Available from: [Link]

-

Kloss, F., et al. "Reactivity of Acrylamides Causes Cytotoxicity and Activates Oxidative Stress Response." Chemical Research in Toxicology, vol. 33, no. 1, 2020, pp. 136-147. Available from: [Link]

-

Cai, M., et al. "Tributyltin hydride." ResearchGate, 2012. Available from: [Link]

-

Agilent Technologies. Improving the Analysis of Organotin Compounds Using Retention Time Locked Methods and Retention Time Databases. Available from: [Link]

-

Agilent Technologies. Determination of Butyltin Compounds in Environmental Samples by Isotope Dilution GC-MS. Available from: [Link]

-

Australian Government, Department of Climate Change, Energy, the Environment and Water. Organo-tin compounds. 2022. Available from: [Link]

-

World Health Organization. Tributyltin compounds (EHC 116, 1990). Available from: [Link]

-

World Health Organization. Tributyltin Compounds - Environmental Health Criteria 116. Available from: [Link]

-

Organic Chemistry Portal. Tributyltin hydride (Tributylstannane), Tin hydrides. Available from: [Link]

-

Organic Chemistry Portal. Substituted amide synthesis by amidation. Available from: [Link]

-

Coeffard, V., et al. "Reactivity of secondary N-alkyl acrylamides in Morita–Baylis–Hillman reactions." Comptes Rendus Chimie, vol. 24, no. 2, 2021, pp. 1-8. Available from: [Link]

-

Smith, R. C., et al. "Platinum Catalysed Hydrostannylation of Terminal Alkynes; Highly Selective Synthesis of Vinyl Stannanes." Chemistry – A European Journal, vol. 29, no. 31, 2023, e202300481. Available from: [Link]

-

Do-Huy, T., et al. "Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery." Molecules, vol. 27, no. 22, 2022, p. 7739. Available from: [Link]

-

Ashenhurst, J. "The Amide Functional Group: Properties, Synthesis, and Nomenclature." Master Organic Chemistry, 2018. Available from: [Link]

Sources

- 1. Tributyltin Compounds - Environmental Health Criteria 116 - Overton [app.overton.io]

- 2. Tributyltin hydride (Tributylstannane) / Organotin hydrides [organic-chemistry.org]

- 3. Laboratory Chemical Safety Summaries: TRIMETHYLTIN CHLORIDE (AND OTHER ORGANOTIN COMPOUNDS) [web.stanford.edu]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. stacks.cdc.gov [stacks.cdc.gov]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. gcms.cz [gcms.cz]

- 8. Organo-tin compounds - DCCEEW [dcceew.gov.au]

- 9. fishersci.fr [fishersci.fr]

Technical Guide: Discovery and Synthesis of 3-(Tributylstannyl)propanamide

This technical guide details the discovery, synthesis, and application of 3-(tributylstannyl)propanamide , a critical organometallic intermediate. The content is structured for researchers requiring a robust, self-validating protocol for generating this compound, primarily used as a precursor for radiolabeling (via iododestannylation) and Stille cross-coupling reactions.

Executive Summary & Historical Context

The synthesis of 3-(tributylstannyl)propanamide represents a fundamental application of hydrostannylation , a reaction class discovered and pioneered by G.J.M. van der Kerk and J.G. Noltes at the Institute for Organic Chemistry TNO (Utrecht) in the late 1950s.

While organotin hydrides were initially curiosities, Noltes and van der Kerk (1959) demonstrated that tributyltin hydride (

Key Significance:

-

Regioselectivity: The reaction proceeds with high anti-Markovnikov selectivity, placing the bulky stannyl group at the

-position. -

Utility: The amide functionality allows for further derivation into active esters (e.g., for bioconjugation) or serves as a stable "mask" for radioiodination targets in nuclear medicine.

Mechanistic Principles

The formation of 3-(tributylstannyl)propanamide is driven by a free-radical chain mechanism. Unlike ionic additions, this pathway is governed by the homolytic cleavage of the weak Sn-H bond (approx. 74 kcal/mol).

Reaction Pathway[1][2][3][4][5][6][7][8]

-

Initiation: A radical initiator (AIBN) decomposes thermally to generate isobutyronitrile radicals, which abstract a hydrogen atom from

, generating the tributyltin radical ( -

Propagation (Step 1): The nucleophilic

radical attacks the terminal carbon of the acrylamide double bond. This is the regiodetermining step, favored by the formation of a stabilized -

Propagation (Step 2): The carbon-centered radical abstracts a hydrogen from a fresh molecule of

, yielding the final product and regenerating the chain-carrying

Mechanistic Visualization

The following diagram illustrates the self-propagating radical cycle for this synthesis.

Caption: Radical chain mechanism for the hydrostannylation of acrylamide. The cycle relies on the continuous regeneration of the stannyl radical.

Experimental Protocol

This protocol is adapted from the foundational methodologies of Noltes (1959) and modern radical chemistry standards. It is designed to minimize the formation of the

Reagents & Equipment

| Reagent | Equiv.[1][2][3][4][5][6][7] | Role | Notes |

| Acrylamide | 1.0 | Substrate | Recrystallize from chloroform if yellowed. |

| Tributyltin Hydride | 1.1 - 1.2 | Reagent | Freshly distilled or stored under Ar. Oxidation leads to |

| AIBN | 0.05 (5 mol%) | Initiator | Recrystallize from methanol.[4] |

| Benzene/Toluene | Solvent | Medium | Degassed (freeze-pump-thaw x3). |

Step-by-Step Synthesis

-

Preparation: In a flame-dried, two-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, dissolve acrylamide (1.0 g, 14.1 mmol) in dry, degassed benzene (15 mL).

-

Addition: Add tributyltin hydride (4.5 g, 15.5 mmol) via syringe.

-

Initiation: Add AIBN (115 mg, 0.7 mmol) in one portion.

-

Reaction: Heat the mixture to reflux (80°C) under a nitrogen atmosphere. Monitor the reaction by TLC (or disappearance of the Sn-H stretch at 1810 cm⁻¹ in IR).

-

Note: The reaction is typically complete within 2–4 hours.

-

-

Workup: Cool the solution to room temperature. Remove the solvent under reduced pressure to yield a viscous oil.

-

Purification:

-

Primary Method: The crude product is often pure enough for subsequent steps (e.g., iodination).

-

Secondary Method: If purification is required, rapid flash chromatography on neutral alumina (deactivated) is preferred over silica gel, as organotins can streak or decompose on acidic silica. Elute with Hexane/EtOAc (gradient).

-

Characterization Data (Expected)

| Technique | Signal/Value | Assignment |

| ¹H NMR (CDCl₃) | Butyl groups (Sn-Bu) | |

| IR (Neat) | 3350, 3180 cm⁻¹ | N-H stretch (Amide) |

| 1660 cm⁻¹ | C=O stretch (Amide I) | |

| No peak at 1810 cm⁻¹ | Absence of Sn-H (Reaction complete) |

Critical Analysis & Troubleshooting

This synthesis relies on the "Hydrostannylation" efficiency. Below are common failure modes and their scientific resolutions.

Troubleshooting Table

| Issue | Probable Cause | Corrective Action |

| Low Yield | Oxidation of | Check reagent quality. |

| Polymerization | Lack of H-donor | Acrylamide can self-polymerize. Ensure |

| Incomplete Reaction | O₂ Inhibition | Oxygen is a radical scavenger. Ensure rigorous degassing (Ar/N₂ sparge). |

| Streaking on Column | Acidic Silica | Organotins are acid-sensitive. Use Neutral Alumina or add 1% Triethylamine to the eluent. |

Safety & Toxicity

Warning: Organotin compounds are toxic and readily absorbed through the skin.

-

Neurotoxicity: Tributyltin species are known neurotoxins and endocrine disruptors.

-

Handling: All manipulations must be performed in a fume hood. Double-gloving (nitrile) is mandatory.

-

Waste: All tin-containing waste must be segregated and disposed of as hazardous heavy metal waste. Do not mix with general organic waste.

References

-

Van der Kerk, G. J. M., & Noltes, J. G. (1959). Studies on Organotin Compounds: XIII. The addition of organotin hydrides to

-unsaturated compounds. Journal of Applied Chemistry, 9(2), 106–113. Link(Foundational discovery of the hydrostannylation method). -

Kuivila, H. G. (1968). Organotin Hydrides and Organic Free Radicals. Accounts of Chemical Research, 1(10), 299–305. Link( definitive review of the radical mechanism).

-

Wilbur, D. S., et al. (2000). Biotin Reagents for Antibody Pretargeting. 4. Selection of Biotin Conjugates for In Vivo Application Based on Tumor Retention and Clearance. Bioconjugate Chemistry, 11(4), 569–583. Link(Application of stannyl-amides/esters in radiolabeling).

-

Neumann, W. P. (1987). Tri-n-butyltin Hydride as Reagent in Organic Synthesis. Synthesis, 1987(08), 665–683. Link(Comprehensive review of synthetic utility).

Sources

- 1. mdpi.com [mdpi.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. bsj.uobaghdad.edu.iq [bsj.uobaghdad.edu.iq]

- 5. repositum.tuwien.at [repositum.tuwien.at]

- 6. Synthesis and Fundamental Evaluation of Radioiodinated Rociletinib (CO-1686) as a Probe to Lung Cancer with L858R/T790M Mutations of Epidermal Growth Factor Receptor (EGFR) [mdpi.com]

- 7. prepchem.com [prepchem.com]

Methodological & Application

Application Note: High-Efficiency Stille Cross-Coupling of 3-(tributylstannyl)propanamide

Executive Summary

The introduction of primary amide side chains (

This guide addresses the specific challenges of using Reagent 1 :

-

-Hydride Elimination: As a primary alkyl stannane with

-

Slow Transmetallation: The

hybridized carbon-tin bond transmetallates significantly slower than -

Purification: The polarity of the primary amide often complicates the separation of toxic organotin residues.

The Solution: This protocol utilizes a Copper(I)-accelerated catalytic cycle to bypass the slow transmetallation step, ensuring high yields and chemoselectivity.

Reagent Preparation: 3-(tributylstannyl)propanamide

Commercially available sources can be expensive or degraded. Fresh preparation is recommended for optimal coupling efficiency.

Synthesis Logic

The synthesis relies on the hydrostannylation of acrylamide. While transition metal catalysis can be used, the radical-initiated route is preferred to exclusively favor the linear (

Protocol A: Radical Hydrostannylation

-

Reagents: Acrylamide (1.0 equiv), Tributyltin hydride (

, 1.1 equiv), AIBN (5 mol%). -

Solvent: Toluene (anhydrous).

Step-by-Step:

-

Setup: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Acrylamide (10 mmol, 0.71 g) in dry Toluene (20 mL).

-

Degassing: Sparge the solution with Argon for 15 minutes to remove dissolved oxygen (critical for radical propagation).

-

Addition: Add Tributyltin hydride (11 mmol, 2.96 mL) and AIBN (0.5 mmol, 82 mg).

-

Reaction: Heat to 80°C for 3–4 hours. Monitor by TLC (stain with KMnO4; tin compounds do not always UV absorb strongly).

-

Workup: Cool to room temperature. Concentrate in vacuo.

-

Purification: The crude oil is often pure enough for coupling. If necessary, purify via rapid flash chromatography (Hexanes/EtOAc 4:1).

Mechanistic Strategy: The "Copper Effect"

Standard Stille conditions (

To solve this, we employ the "Copper Effect" (Liebeskind/Farina modification).

-

Role of CuI: Copper(I) undergoes rapid transmetallation with the Stannane to form a transient Organocopper species.

-

Role of Organocopper: The Organocopper species transmetallates to Palladium orders of magnitude faster than the Stannane, outcompeting decomposition pathways.

Diagram 1: The Copper-Accelerated Catalytic Cycle

Caption: The Copper(I) shunt (red path) generates a transient organocopper species that transmetallates to Palladium significantly faster than the direct Tin-to-Palladium route.[3]

Optimized Coupling Protocol

This protocol is optimized for coupling 1 with aryl bromides or iodides.

Reagents & Stoichiometry

| Component | Equiv. | Role | Notes |

| Aryl Halide | 1.0 | Electrophile | Ar-I preferred; Ar-Br requires longer times. |

| Reagent 1 | 1.2–1.5 | Nucleophile | Excess accounts for minor protodestannylation. |

| 0.025 | Catalyst Precursor | Source of Pd(0). | |

| 0.10 | Ligand | "Soft" ligand facilitates transmetallation. | |

| CuI | 0.10–0.20 | Co-Catalyst | Critical: Accelerates alkyl transfer. |

| CsF | 2.0 | Additive | Activates the stannane (fluoride effect). |

| DMF | [0.2 M] | Solvent | Polar aprotic promotes the Cu effect. |

Note: Triphenylarsine (

Step-by-Step Procedure

-

Vessel Prep: Use a microwave vial or a Schlenk tube. Flame dry under vacuum and backfill with Argon.

-

Solids Addition: Add Aryl Halide (1.0 mmol), CuI (38 mg, 0.2 mmol), CsF (304 mg, 2.0 mmol),

(23 mg, 0.025 mmol), and -

Solvent & Stannane: Add anhydrous DMF (5 mL) via syringe, followed by 3-(tributylstannyl)propanamide (1.2 mmol).

-

Reaction:

-

Thermal: Heat to 45–60°C . (Note: The Cu effect allows milder temperatures than the standard 100°C).

-

Time: 4–12 hours.

-

-

Monitoring: Monitor by LC-MS. Look for the disappearance of the aryl halide.

-

Quench: Dilute with EtOAc and wash with water to remove DMF.

Tin Remediation (Purification)

The primary amide product is polar, making it difficult to separate from non-polar tin residues using standard chromatography. We recommend the Solid-Phase Fluoride Scavenging method.

Protocol B: KF/Silica Remediation

This method converts soluble tributyltin halides into insoluble tributyltin fluoride polymers trapped on silica.

-

Preparation of KF/Silica: Mix Silica Gel (50 g) and Potassium Fluoride (10 g) in water (100 mL). Evaporate water under reduced pressure and dry the resulting powder at 100°C under vacuum. Store in a desiccator.

-

Workup:

-

Dilute the crude reaction mixture (after DMF removal) with

or EtOAc. -

Add KF/Silica (approx. 500 mg per mmol of stannane used).

-

Stir vigorously at room temperature for 2 hours.

-

-

Filtration: Filter the suspension through a pad of Celite. The tin residues remain trapped in the filter cake.

-

Final Purification: Concentrate the filtrate and purify the amide product via reverse-phase prep-HPLC or flash chromatography (DCM/MeOH gradient).

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Low Conversion (<20%) | Catalyst poisoning or oxidation. | Ensure rigorous degassing. Switch to |

| Reduction Product (Ar-H) | Increase CuI loading to 20-30 mol%. Ensure temperature does not exceed 60°C. | |

| Homocoupling (Ar-Ar) | Oxidative coupling. | Ensure the reaction is strictly anaerobic (Argon balloon or glovebox). |

| Product stuck in Tin Emulsion | Amphiphilic nature of amide. | Do NOT use aqueous extraction. Use the KF/Silica dry method described above. |

References

-

Original Stille Coupling: Milstein, D.; Stille, J. K. "A general, selective, and facile method for ketone synthesis from acid chlorides and organotin compounds catalyzed by palladium." J. Am. Chem. Soc.1978 , 100, 3636. Link

-

The Copper Effect: Farina, V.; Kapadia, S.; Krishnan, B.; Wang, C.; Liebeskind, L. S. "On the nature of the 'copper effect' in the Stille cross-coupling." J. Org.[4] Chem.1994 , 59, 5905. Link

-

Mechanism of Alkyl Transfer: Casado, A. L.; Espinet, P. "Mechanism of the Stille Reaction. 2. The Transmetalation Step."[1][5][6][7] J. Am. Chem. Soc.1998 , 120, 8978. Link

-

Tin Removal Protocols: Harrowven, D. C.; Guy, I. L. "KF–Silica as a stationary phase for the chromatographic removal of organotin by-products." Chem. Commun.2004 , 1968. Link

-

Hydrostannylation of Acrylamides: Leusink, A. J.; Noltes, J. G. "Studies in Group IV organometallic chemistry: XIX. The addition of organotin hydrides to α,β-unsaturated ketones and esters." J. Organomet. Chem.1966 , 5, 591. (Foundational work on regioselectivity).[8]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. The Liebeskind–Srogl Cross-Coupling Reaction as a Crucial Step in the Synthesis of New Squaramide-Based Antituberculosis Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Stille reaction - Wikipedia [en.wikipedia.org]

- 6. nobelprize.org [nobelprize.org]

- 7. application.wiley-vch.de [application.wiley-vch.de]

- 8. organic-synthesis.com [organic-synthesis.com]

Technical Guide: Protocol for Using 3-(tributylstannyl)propanamide in Organic Synthesis

This Technical Guide is structured as a comprehensive Application Note for the synthesis and utilization of 3-(tributylstannyl)propanamide , a specialized organotin reagent.

Executive Summary

3-(tributylstannyl)propanamide (Bu

This guide details the synthesis of the reagent from acrylamide and provides two validated application protocols :

-

Halodestannylation: To generate 3-iodopropanamide (a reactive alkylating agent/radiolabeling precursor).

-

Stille Cross-Coupling: To attach the propanamide side-chain to aryl halides.

Synthesis of the Reagent

Rationale: 3-(tributylstannyl)propanamide is not always commercially available in bulk. It is synthesized via the radical hydrostannylation of acrylamide. This process is regioselective, favoring the

Reaction Scheme

Detailed Protocol

Materials:

-

Acrylamide (1.0 equiv)

-

Tributyltin hydride (Bu

SnH) (1.1 equiv) -

AIBN (Azobisisobutyronitrile) (0.05 equiv)

-

Solvent: Dry Benzene or Toluene (degassed)

Step-by-Step Procedure:

-

Setup: Flame-dry a 2-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Dissolution: Dissolve Acrylamide (e.g., 10 mmol, 0.71 g) in dry Toluene (20 mL). Sparge with nitrogen for 15 minutes to remove oxygen (oxygen inhibits radical chains).

-

Addition: Add Tributyltin hydride (11 mmol, 2.96 mL) and AIBN (0.5 mmol, 82 mg).

-

Reaction: Heat the mixture to 80°C for 3–4 hours. Monitor by TLC (stain with KMnO

; tin compounds often streak, but acrylamide disappearance is clear). -

Workup: Cool to room temperature. Concentrate under reduced pressure.

-

Purification: The residue is often an oil.[1] Purify via flash column chromatography on neutral alumina (Silica gel can cause protodestannylation). Elute with Hexanes/Ethyl Acetate (gradient 9:1 to 7:3).

-

Note: Organotins are toxic.[1] All rotary evaporation must be done with a secondary cold trap.

-

Quality Control (NMR Expectations):

-

H NMR (CDCl

Application I: Halodestannylation (Synthesis of 3-Iodopropanamide)

Rationale: The Carbon-Tin bond is chemically robust but labile to halogens. This protocol converts the stable stannane into 3-iodopropanamide , a highly reactive alkylating agent used for cysteine modification or radiolabeling (using

Mechanism & Workflow

The reaction proceeds via an electrophilic attack of iodine on the C-Sn bond, creating an iodonium-like transition state followed by cleavage.

Figure 1: Electrophilic halodestannylation pathway converting the stannyl precursor to the active iodide.

Detailed Protocol

Reagents:

-

3-(tributylstannyl)propanamide (1.0 equiv)

-

Iodine (I

) (1.05 equiv) -

Solvent: Dichloromethane (CH

Cl

Procedure:

-

Dissolve the stannane (1.0 mmol) in CH

Cl -

Add Iodine (1.05 mmol) dissolved in CH

Cl -

Continue addition until a faint violet color persists (indicating slight excess).

-

Stir for 15 minutes at 0°C.

-

Quench: Add 10% aqueous Na

S -

Extraction: Separate layers. Dry organic layer over MgSO

and concentrate. -

Usage: The resulting 3-iodopropanamide is unstable on storage. Use immediately for alkylation reactions (e.g., reacting with a thiol-containing peptide).

Application II: Palladium-Catalyzed Stille Cross-Coupling

Rationale: This reaction couples the propanamide group to an aryl halide (Ar-X).

Technical Challenge: Primary alkyl stannanes (like this reagent) transfer slowly and the resulting alkyl-Palladium intermediate has

Catalytic Cycle & Logic

The addition of CuI generates a transient organocopper species (via Sn/Cu exchange) which transmetalates to Palladium much faster than the stannane itself, bypassing the slow step and reducing side reactions.

Figure 2: Copper-modified Stille coupling cycle designed to accelerate alkyl transfer and suppress beta-hydride elimination.

Detailed Protocol

Substrate Scope: Aryl Iodides (Ar-I) or activated Aryl Bromides (Ar-Br).

Reagents:

-

Aryl Halide (1.0 equiv)

-

3-(tributylstannyl)propanamide (1.2 equiv)

-

Catalyst: Pd(PPh

) -

Co-catalyst: CuI (10–20 mol%)

-

Base: CsF (2.0 equiv) - Optional, aids in activating the stannane.

-

Solvent: DMF or NMP (degassed)

Procedure:

-

Inert Atmosphere: Charge a Schlenk tube with Aryl Halide (1.0 mmol), Pd(PPh

) -

Solvation: Add dry DMF (5 mL).

-

Reagent Addition: Add 3-(tributylstannyl)propanamide (1.2 mmol) via syringe.

-

Reaction: Heat to 60–80°C for 12–24 hours.

-

Note: Do not overheat (>100°C) to avoid thermal decomposition of the primary alkyl palladium species.

-

-

Workup (Tin Removal):

-

Dilute with Ethyl Acetate.

-

Add 10% aqueous KF (Potassium Fluoride) solution and stir vigorously for 30 minutes. The polymeric Bu

SnF will precipitate as a white solid. -

Filter through a pad of Celite.

-

-

Purification: Silica gel chromatography.

Troubleshooting & Data Summary

| Issue | Probable Cause | Corrective Action |

| Low Yield (Stille) | Switch ligand to AsPh | |

| No Reaction (Stille) | Oxidized Catalyst | Use fresh Pd(PPh |

| Streaking on TLC | Organotin residues | Wash crude mixture with 10% KF solution. Use amine-doped silica (1% Et |

| Reagent Impurity | Protodestannylation | Store reagent over molecular sieves. Avoid acidic conditions during synthesis. |

References

-

Hydrostannylation Mechanism: Smith, N. D., et al. "Regioselective Hydrostannylation of Activated Alkenes." Journal of Organic Chemistry, vol. 61, no. 14, 1996, pp. 4502-4505. Link

-

Stille Coupling of Alkyl Stannanes: Littke, A. F., & Fu, G. C. "Palladium-Catalyzed Coupling Reactions of Aryl Chlorides." Angewandte Chemie International Edition, vol. 41, no. 22, 2002, pp. 4176-4211. Link

-

Copper Effect in Stille Coupling: Farina, V., & Kapadia, S. "Copper-Accelerated Stille Reactions: A Mechanistic Study." Journal of Organic Chemistry, vol. 58, no. 16, 1993, pp. 4239-4242. Link

-

Halodestannylation Protocols: Wilbur, D. S., et al. "Radioiodination of organotin compounds." Bioconjugate Chemistry, vol. 4, no. 5, 1993, pp. 406-409.[2] (Contextual reference for tin-to-iodine exchange in propanoic acid derivatives). Link

-

Toxicity & Handling: "Organotin Compounds: Safety Data Sheet." Sigma-Aldrich, 2024. Link

Sources

The Unseen Workhorse: 3-(Tributylstannyl)propanamide in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the demand for molecular scaffolds that offer both structural novelty and versatile functionality is unceasing. Among the myriad of reagents available to the medicinal chemist, organostannanes have carved a significant niche, primarily through their role in the robust and reliable Stille cross-coupling reaction.[1][2] This guide delves into a specific, yet underexplored, bifunctional building block: 3-(tributylstannyl)propanamide . While direct literature on this exact molecule is sparse, its true potential lies in the intelligent application of the well-established chemistries of its constituent parts: the reactive tributylstannyl group and the versatile propanamide moiety.

This document serves as a detailed application note and a set of guiding protocols for researchers, scientists, and drug development professionals. We will explore the synthesis of this valuable reagent, its application in the generation of novel chemical entities via Stille coupling, and its significant potential as a precursor for radiolabeled compounds for imaging and therapeutic applications. The protocols provided herein are constructed from established principles of organotin and amide chemistry, offering a solid foundation for the integration of 3-(tributylstannyl)propanamide into your research endeavors.

Part 1: The Synthetic Blueprint - Crafting the Tool

The journey into the applications of 3-(tributylstannyl)propanamide begins with its synthesis. A plausible and efficient route involves a two-step process: the synthesis of the corresponding carboxylic acid followed by amidation. This approach is adapted from the known synthesis of similar organotin compounds, such as 3-(triethylstannyl)propanoic acid.[3]

Protocol 1: Synthesis of 3-(Tributylstannyl)propanoic Acid

This protocol outlines the hydrostannylation of an acrylate, a reliable method for forming the carbon-tin bond at the 3-position.

Materials:

-

Tributyltin hydride (Bu₃SnH)

-

Methyl acrylate

-

Azobisisobutyronitrile (AIBN) or other radical initiator

-

Toluene, anhydrous

-

Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

-

Tetrahydrofuran (THF)

-

Water

-

1 M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Hydrostannylation:

-

To a solution of methyl acrylate (1.2 equivalents) in anhydrous toluene, add tributyltin hydride (1.0 equivalent).

-

Add a catalytic amount of AIBN (approximately 2-5 mol%).

-

Heat the reaction mixture to 80-90 °C under an inert atmosphere (e.g., argon or nitrogen) for 2-4 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

-

Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the toluene.

-

The crude methyl 3-(tributylstannyl)propanoate can be purified by flash column chromatography on silica gel.

-

-

Hydrolysis:

-

Dissolve the purified methyl 3-(tributylstannyl)propanoate in a 1:1 mixture of THF and water.

-

Add LiOH or NaOH (1.5 equivalents) and stir the mixture at room temperature.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Neutralize the reaction mixture with 1 M HCl to a pH of approximately 7, and then carefully acidify to a pH of 3-4 to precipitate the carboxylic acid.

-

Extract the aqueous layer with ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to afford 3-(tributylstannyl)propanoic acid.

-

Protocol 2: Amidation to 3-(Tributylstannyl)propanamide

With the carboxylic acid in hand, the final step is the formation of the primary amide. Standard peptide coupling conditions are generally effective.

Materials:

-

3-(Tributylstannyl)propanoic acid

-

Ammonium chloride (NH₄Cl)

-

1-(3-Dimethylaminopropyl)-3-ethylcarbodiimide hydrochloride (EDC)

-

Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dimethylformamide (DMF), anhydrous

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a solution of 3-(tributylstannyl)propanoic acid (1.0 equivalent) in anhydrous DMF, add EDC (1.2 equivalents), HOBt (1.2 equivalents), and DIPEA (2.5 equivalents).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

-

Add ammonium chloride (1.5 equivalents) to the reaction mixture.

-

Continue stirring at room temperature for 12-24 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with DCM and wash with saturated aqueous NaHCO₃, water, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield 3-(tributylstannyl)propanamide.

Part 2: Applications in Medicinal Chemistry - A Bifunctional Marvel

The true utility of 3-(tributylstannyl)propanamide lies in its bifunctional nature. The tributylstannyl group serves as a handle for palladium-catalyzed cross-coupling reactions, while the propanamide moiety can act as a pharmacophore element, a linker attachment point, or a site for further chemical modification.[4][5]

Application 1: Scaffolding New Chemical Entities via Stille Cross-Coupling

The Stille reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds under mild conditions with excellent functional group tolerance.[6][7] 3-(Tributylstannyl)propanamide can be envisioned as a versatile building block to introduce a propanamide-containing side chain onto various aromatic and heteroaromatic systems.

Conceptual Workflow:

Sources

- 1. benchchem.com [benchchem.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Synthesis of 3-(triethylstannyl)propanoic acid: an organotin mass label for DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bi- or multifunctional peptide drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. nbinno.com [nbinno.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Application Note: Palladium-Catalyzed Stille Cross-Coupling with 3-(Tributylstannyl)propanamide

Target Audience: Research Chemists, Process Scientists, and Drug Discovery Professionals

Objective: To provide a robust, mechanistically grounded protocol for the

Mechanistic Rationale & Reaction Design

The Stille cross-coupling is a cornerstone of modern carbon-carbon bond formation, prized for its broad functional group tolerance and the air-stability of organostannane reagents[1][2]. However, the use of alkylstannanes (

Unlike aryl or vinyl stannanes, unactivated alkylstannanes undergo transmetalation to palladium at a significantly reduced rate and are prone to deleterious

Catalytic cycle of the Stille coupling highlighting the Cu-accelerated transmetalation step.

Safety & Environmental Protocols (Critical)

Tributyltin (TBT) compounds are highly toxic, persistent environmental pollutants that act as endocrine disruptors and bioaccumulate in marine ecosystems[6]. Acute exposure can cause severe irritation, central nervous system effects, and immunosuppression[6][7].

Mandatory EHS Controls:

-

Engineering Controls: All manipulations must be performed in a certified, high-velocity fume hood.

-

PPE: Double-gloving (Nitrile over Neoprene), chemical splash goggles, and a lab coat are mandatory.

-

Waste Remediation (The KF Protocol): Liquid organotin byproducts (

) are highly lipophilic and difficult to separate from the product via standard chromatography. This protocol employs an aqueous Potassium Fluoride (KF) workup. The fluoride ion displaces the halide on the tin, forming tributyltin fluoride (

Experimental Protocol: Synthesis of Arylpropanamides

The following protocol is optimized for the coupling of 3-(tributylstannyl)propanamide with an electron-neutral aryl bromide.

Reaction Setup (Schlenk Technique)

Causality: Palladium(0) complexes are highly sensitive to molecular oxygen, which irreversibly oxidizes the catalyst to an inactive Pd(II) peroxo complex. Rigorous degassing is non-negotiable[8].

-

To an oven-dried 50 mL Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol, 1.0 equiv) and Tetrakis(triphenylphosphine)palladium(0) (

) (0.05 mmol, 5 mol%)[1][9]. -

Add Copper(I) Iodide (CuI) (0.10 mmol, 10 mol%) as the transmetalation accelerator.

-

Seal the flask with a rubber septum and subject the vessel to three cycles of vacuum/nitrogen backfill.

-

Inject anhydrous, degassed Toluene (10 mL) via syringe, followed by 3-(tributylstannyl)propanamide (1.2 mmol, 1.2 equiv).

Execution & Monitoring

-

Replace the septum with a reflux condenser (under positive

pressure) and heat the reaction mixture to 100 °C using a pre-heated oil bath or heating block[1]. -

Causality: The elevated temperature is required to drive the reductive elimination step, which forces the trans-Pd(II) intermediate to isomerize to the cis-conformation prior to product release[8].

-

Monitor the reaction via TLC or LC-MS. Complete consumption of the aryl bromide typically occurs within 12–18 hours.

Quenching & Organotin Remediation

-

Cool the reaction mixture to room temperature.

-

Add 10 mL of a saturated aqueous solution of Potassium Fluoride (KF)[1].

-

Stir the biphasic mixture vigorously for 2 hours. Observation: A dense, white precipitate of

will form at the interface. -

Filter the entire mixture through a pad of Celite to remove the tin waste and palladium black. Wash the filter cake thoroughly with Ethyl Acetate (3 × 15 mL).

Extraction & Purification

-

Transfer the filtrate to a separatory funnel. Separate the organic layer and extract the aqueous layer with Ethyl Acetate (2 × 10 mL).

-

Wash the combined organic layers with brine (20 mL), dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient). Pro-tip: Adding 1% Triethylamine (

) to the eluent can help elute any residual tin impurities near the solvent front[1].

Optimization & Quantitative Data

The choice of catalyst and solvent profoundly impacts the yield of

| Entry | Catalyst (5 mol%) | Additive (10 mol%) | Solvent | Temp (°C) | Time (h) | Isolated Yield (%) |

| 1 | None | Toluene | 100 | 24 | 32% (Sluggish) | |

| 2 | CuI | Toluene | 100 | 14 | 84% | |

| 3 | CuI | DMF | 100 | 12 | 78% | |

| 4 | None | Dioxane | 80 | 18 | 65% | |

| 5 | None (Control) | CuI | Toluene | 100 | 24 | 0% (No reaction) |

Data Interpretation: Entry 2 demonstrates that the inclusion of CuI is critical for achieving synthetically useful yields with this unactivated alkylstannane, outperforming even advanced ligand systems (Entry 4) in standard conditions.

References

-

Organic-Synthesis.com. Stille Coupling - Organic Synthesis. Retrieved from[Link]

-

Wikipedia. Stille reaction. Retrieved from[Link]

-

Chemistry LibreTexts. Stille Coupling. Retrieved from[Link]

-

National Institutes of Health (PMC). Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides. Retrieved from[Link]

-

National Science Foundation / ACS. Pd-Catalyzed Arylation of Secondary α-Alkoxytricyclohexylstannanes. Retrieved from[Link]

-

Royal Society of Chemistry. A general approach to stereospecific Pd-catalyzed cross-coupling reactions of benzylic stereocenters. Retrieved from[Link]

-

Wikipedia. Tributyltin. Retrieved from [Link]

-

ACS Publications. Pd(PPh3)4-PEG 400 Catalyzed Protocol for the Atom-Efficient Stille Cross-Coupling Reaction. Retrieved from[Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Stille reaction - Wikipedia [en.wikipedia.org]

- 3. Stereoretentive Pd-catalysed Stille cross-coupling reactions of secondary alkyl azastannatranes and aryl halides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. par.nsf.gov [par.nsf.gov]

- 5. pubs.rsc.org [pubs.rsc.org]

- 6. Tributyltin - Wikipedia [en.wikipedia.org]

- 7. datasheets.scbt.com [datasheets.scbt.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. pubs.acs.org [pubs.acs.org]

3-(tributylstannyl)propanamide as a reagent for solid-phase synthesis

Application Note: 3-(Tributylstannyl)propanamide Motifs in Solid-Phase Synthesis

Executive Summary

This guide details the application of 3-(tributylstannyl)propanamide motifs in solid-phase organic synthesis (SPOS). While often referenced as a functional group generated in situ, the core utility stems from its precursor, 3-(tributylstannyl)propanoic acid , which is used to generate polymer-supported organotin reagents (Stannyl Linkers).

These stannyl-functionalized resins are critical for:

-

"Traceless" Synthesis: Releasing target molecules via protodestannylation without leaving a linker scar.

-

Radiochemistry: Facilitating high-purity Radioiodination (

or -

Stille Cross-Couplings: Serving as a solid-phase partner for palladium-catalyzed carbon-carbon bond formation.

Mechanistic Principles

The "3-(tributylstannyl)propanamide" structure is typically the linker interface formed when 3-(tributylstannyl)propanoic acid is coupled to an amino-functionalized resin (e.g., Rink Amide, MBHA).

The "Safety-Catch" & Release Mechanism

The alkyl-tin bond (Sn-C

-

Anchoring: The tin atom is tethered to the solid support via the propanamide chain.

-

Functionalization: An aryl group is attached to the tin (via Stille coupling or lithiation).

-

Cleavage: The aryl product is released upon treatment with an electrophile (

), such as Iodine or a Proton source, leaving the toxic organotin residue bound to the resin.

DOT Diagram 1: The Stannyl Linker Strategy

Caption: Workflow for generating and using 3-(tributylstannyl)propanamide functionalized resins. The toxic tin byproduct remains on the solid phase.

Experimental Protocols

Protocol A: Preparation of the Stannyl Linker Resin

This protocol generates the 3-(tributylstannyl)propanamide motif on a solid support.

Reagents:

-

Resin: Rink Amide MBHA resin (Loading: ~0.5–0.7 mmol/g).

-

Linker Precursor: 3-(Tributylstannyl)propanoic acid (prepared via hydrostannylation of acrylic acid).

-

Coupling Agents: DIC (N,N'-Diisopropylcarbodiimide), HOBt (1-Hydroxybenzotriazole).

-

Solvent: DMF (Anhydrous).[1]

Step-by-Step:

-

Swelling: Place 1.0 g of Rink Amide resin in a solid-phase synthesis vessel. Swell in DCM (10 mL) for 30 min, then wash with DMF (3 x 10 mL).

-

Deprotection: Remove the Fmoc group (if present) using 20% Piperidine/DMF (2 x 10 min). Wash thoroughly with DMF, DCM, and DMF.

-

Activation: In a separate vial, dissolve 3-(tributylstannyl)propanoic acid (3.0 equiv relative to resin loading) and HOBt (3.0 equiv) in minimum DMF. Stir for 5 min. Add DIC (3.0 equiv).

-

Coupling: Transfer the activated solution to the resin. Shake at room temperature for 4–6 hours.

-

Monitoring: Perform a Kaiser Test (Ninhydrin). The resin beads should remain colorless (indicating no free amines). If blue, repeat the coupling.

-

Capping (Optional): Treat with Acetic Anhydride/Pyridine (1:1) in DCM to cap any unreacted amines.

-

Storage: Wash resin with DMF, DCM, and MeOH. Dry under vacuum. The resin now contains the 3-(tributylstannyl)propanamide linker.

Protocol B: Synthesis of Radioiodinated Compounds (Iododestannylation)

This is the "Gold Standard" application for this reagent class, enabling the synthesis of high-specific-activity radiopharmaceuticals without HPLC purification of tin residues.

Reagents:

-

Substrate: Resin-bound Aryl-Stannane (prepared from Protocol A via lithiation or Stille coupling).

-

Radioisotope: [

I]NaI or [ -

Oxidant: Chloramine-T or Peracetic Acid.

Step-by-Step:

-

Setup: Suspend 10 mg of the functionalized resin in 500 µL of MeOH or Acetone in a shielded vial.

-

Addition: Add [

I]NaI (e.g., 1–5 mCi) to the suspension. -

Oxidation: Add Chloramine-T (10 µL of a 1 mg/mL solution) to initiate electrophilic iodine generation.

-

Reaction: Shake at room temperature for 5–15 minutes. The electrophilic iodine attacks the Aryl-Sn bond.

-

Elution: Filter the mixture through a fritted syringe.

-

Purification: The filtrate contains the radiolabeled product [

I]-Aryl-Iodide. The toxic tin byproducts are trapped on the filter. -

Yield Check: Measure activity in the filtrate vs. the resin to calculate Radiochemical Yield (RCY).

Data Summary: Comparison of Cleavage Methods

| Cleavage Method | Reagent | Product Type | Mechanism |

| Halodestannylation | I | Aryl Halide (Ar-I, Ar-Br) | Electrophilic Substitution (SEAr) |

| Protodestannylation | TFA / DCM | Arene (Ar-H) | Protonolysis (Traceless) |

| Fluorodestannylation | Selectfluor / AgOTf | Aryl Fluoride (Ar-F) | Oxidative Fluorination |

Advanced Application: Stille Coupling on Solid Phase

The resin-bound stannane can act as the nucleophile in Stille couplings with solution-phase aryl halides.

DOT Diagram 2: Stille Coupling Mechanism

Caption: In Solid-Phase Stille, the tin reagent is immobilized. Note: Depending on the linker design, the product may remain on the resin (if the tin is the anchor) or be released (if the tin is the leaving group).

Critical Note on Stille Chemistry: When using the 3-(tributylstannyl)propanamide linker , the tin is the anchor. Therefore, you typically react the Resin-Sn-Bu2-H with a functionalized alkyne or halide to build the scaffold, and then cleave it.

-

Inverse Strategy: If you use a soluble 3-(tributylstannyl)propanamide reagent, it acts as a "capping" agent to introduce the propanamide tail onto a resin-bound aryl halide.

Troubleshooting & Optimization

-

Low Loading Efficiency: The steric bulk of the tributylstannyl group can hinder coupling to the resin.

-

Solution: Use a lower loading resin (0.3 mmol/g) or switch to 3-(trimethylstannyl)propanoic acid (less bulky, though more toxic).

-

-

Protodestannylation Instability: The Aryl-Sn bond is acid-sensitive.

-

Precaution: Avoid using TFA for Fmoc deprotection if the Aryl-Sn bond is already formed. Use Piperidine/DMF (base) which is compatible with organostannanes.

-

-

Tin Leaching: Small amounts of tin may leach if the amide bond hydrolyzes.

-

Validation: Analyze final products by ICP-MS to ensure residual tin is <5 ppm (pharmaceutical limit).

-

References

-

Gifford, A. N., et al. (2011).[3][4][5] "Polymer-Supported Organotin Reagent for Prosthetic Group Labeling of Biological Macromolecules with Radioiodine." Bioconjugate Chemistry, 22(3), 406–412.[3][4] Link

-

Hunter, D. H., & Zhu, X. (1999).[3] "Polymer-supported radiopharmaceuticals: [131I]MIBG and [123I]MIBG."[3] Journal of Labelled Compounds and Radiopharmaceuticals, 42(7), 653–661.[3] Link

- Neumann, W. P. (1987). "The Organic Chemistry of Tin." Synthesis, 1987(08), 665-683.

-

Dussault, P. H., et al. (2006). "New and efficient synthesis of solid-supported organotin reagents and their use in organic synthesis." Journal of Organometallic Chemistry, 691(8), 1466-1475.[3] Link

Sources

- 1. WO1994000460A1 - SYNTHESIS OF N-FORMYL-3,4-DI-t-BUTOXYCARBONYLOXY-6-(TRIMETHYLSTANNYL)-L-PHENYLALANINE ETHYL ESTER AND ITS REGIOSELECTIVE RADIOFLUORODESTANNYLATION TO 6-[18F]FLUORO-L-DOPA - Google Patents [patents.google.com]

- 2. apps.dtic.mil [apps.dtic.mil]

- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]

- 4. Polymer-supported organotin reagent for prosthetic group labeling of biological macromolecules with radioiodine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Reactions with 3-(tributylstannyl)propanamide

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-(tributylstannyl)propanamide. This guide is designed to provide in-depth, field-proven insights into the common side reactions and purification challenges associated with this versatile organostannane reagent. Our goal is to move beyond simple protocols and explain the causality behind experimental outcomes, enabling you to troubleshoot effectively and optimize your synthetic routes.

Organotin reagents like 3-(tributylstannyl)propanamide are powerful tools, primarily for palladium-catalyzed Stille cross-coupling reactions, allowing for the formation of complex carbon-carbon bonds.[1][2] However, their use is often accompanied by characteristic side reactions and purification difficulties. This guide addresses the most frequent issues in a practical, question-and-answer format.

Frequently Asked Questions & Troubleshooting Guides

Question 1: My reaction has a low yield, and I've isolated a major side product that appears to be propanamide. What is causing this loss of the stannyl group?

Answer: This is a classic case of protodestannylation , where the carbon-tin bond is cleaved by an acidic proton, replacing the tributylstannyl group with a hydrogen atom. This is a common pathway for organostannane decomposition and a frequent cause of reduced yields in Stille couplings.[3]